molecular formula C9H14N2 B3278580 (3-Isopropylphenyl)hydrazine CAS No. 680218-05-7

(3-Isopropylphenyl)hydrazine

Cat. No. B3278580
M. Wt: 150.22 g/mol
InChI Key: HUODPXFNUJUNHR-UHFFFAOYSA-N
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Description

“(3-Isopropylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is also known as “(3-Isopropyl-phenyl)-hydrazine hydrochloride” and has a CAS Number of 1030288-67-5 .


Molecular Structure Analysis

The molecular structure of “(3-Isopropylphenyl)hydrazine” consists of a phenyl ring with an isopropyl group at the 3rd position and a hydrazine group attached to the phenyl ring . The molecular weight of this compound is 186.68 .


Chemical Reactions Analysis

Hydrazines, such as “(3-Isopropylphenyl)hydrazine”, can undergo various chemical reactions. One notable reaction is the Wolff-Kishner reduction, where hydrazines react with carbonyls to form hydrazones .


Physical And Chemical Properties Analysis

“(3-Isopropylphenyl)hydrazine” is a light brown solid . It has a molecular weight of 186.68 and its InChI key is BYJCRUCIXAVEBY-UHFFFAOYSA-N .

Scientific Research Applications

Detection and Sensing

  • Ultrafast and Ultrasensitive Detection : A study by Guo et al. (2020) developed a new oligothiophene derivative used as a highly selective hydrazine chemosensor in aqueous solutions. This sensor demonstrated ultrafast and ultrasensitive detection of hydrazine, making it useful for environmental and biological monitoring (Guo et al., 2020).
  • Fluorescent Sensing : Thomas and Swager (2006) explored the use of fluorescent conjugated polymers for trace hydrazine detection. Their findings contribute to the development of sensitive detection methods for hydrazine, relevant to environmental and security contexts (Thomas & Swager, 2006).

Chemical Synthesis and Reactions

  • Synthesis of Fluorinated Pyrazoles : Surmont, Verniest, and De Kimpe (2010) reported on a new synthesis method for fluorinated pyrazoles using hydrazine. This work contributes to medicinal chemistry, highlighting the versatility of hydrazine in creating compounds with potential therapeutic applications (Surmont, Verniest, & De Kimpe, 2010).

Environmental and Biological Applications

  • Environmental and Biological System Detection : Zhang et al. (2020) reviewed the development of fluorescent sensors for hydrazine detection in environmental and biological systems. Their work provides a comprehensive overview of the current state and future prospects of hydrazine detection technologies (Zhang et al., 2020).
  • In Vitro and In Vivo Recognition : A study by Xia et al. (2018) involved the development of a self-assembled micellar nanoprobe for specific recognition of hydrazine, highlighting its potential for cancer diagnosis, treatment, and management (Xia et al., 2018).

Safety And Hazards

“(3-Isopropylphenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and not to eat, drink or smoke when using this product .

properties

IUPAC Name

(3-propan-2-ylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)8-4-3-5-9(6-8)11-10/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUODPXFNUJUNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298381
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropylphenyl)hydrazine

CAS RN

680218-05-7
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680218-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1-Methylethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Tang - 2018 - theses.hal.science
Due to the electron-withdrawing character of fluoroalkyl groups, fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) exhibit a nearly unique set of …
Number of citations: 4 theses.hal.science

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